molecular formula C6H4Cl2NO3PS B1334678 (4-Nitrophenoxy)phosphonothioyl dichloride CAS No. 4225-51-8

(4-Nitrophenoxy)phosphonothioyl dichloride

Cat. No.: B1334678
CAS No.: 4225-51-8
M. Wt: 272.04 g/mol
InChI Key: RJALBHUNPRJDIE-UHFFFAOYSA-N
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Description

(4-Nitrophenoxy)phosphonothioyl dichloride is a chemical compound with the molecular formula C6H4Cl2NO3PS and a molecular weight of 272.04 g/mol. It is known for its applications in various scientific experiments and industrial processes. This compound is characterized by the presence of a nitrophenoxy group attached to a phosphonothioyl dichloride moiety.

Preparation Methods

The synthesis of (4-Nitrophenoxy)phosphonothioyl dichloride typically involves the reaction of 4-nitrophenol with phosphorus oxychloride and thiophosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. After completion, the product is purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

(4-Nitrophenoxy)phosphonothioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Oxidation and Reduction Reactions: The nitro group in the compound can undergo reduction to form amino derivatives, while the phosphonothioyl group can be oxidized to form phosphonyl derivatives.

    Hydrolysis: In the presence of water or moisture, it can hydrolyze to form 4-nitrophenol and phosphonothioyl dichloride.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Nitrophenoxy)phosphonothioyl dichloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonothioate derivatives.

    Biology: It is employed in the study of enzyme inhibition and protein phosphorylation due to its ability to interact with biological molecules.

    Industry: It is used in the production of agrochemicals, flame retardants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Nitrophenoxy)phosphonothioyl dichloride involves its interaction with nucleophilic sites on target molecules. The phosphonothioyl group can form covalent bonds with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, depending on the specific target and context of use .

Comparison with Similar Compounds

(4-Nitrophenoxy)phosphonothioyl dichloride can be compared with other similar compounds such as:

    (4-Nitrophenoxy)phosphonyl dichloride: This compound lacks the sulfur atom present in this compound, which can affect its reactivity and applications.

    (4-Nitrophenoxy)phosphonothioyl difluoride: This compound has fluorine atoms instead of chlorine, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications .

Properties

IUPAC Name

dichloro-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2NO3PS/c7-13(8,14)12-6-3-1-5(2-4-6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJALBHUNPRJDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400466
Record name AC1N4VAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-51-8
Record name AC1N4VAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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